
calcium methoxyethoxide
Overview
Description
calcium methoxyethoxide is an organometallic compound with the molecular formula C6H14CaO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
calcium methoxyethoxide can be synthesized through a hydrothermal process. This method involves reacting calcium oxide (CaO) with methoxyethanol under controlled temperature and pressure conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, calcium 2-methoxyethanolate is produced using a similar hydrothermal process but on a larger scale. The process involves the use of high-purity calcium oxide and methoxyethanol, with the reaction being carried out in specialized reactors to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Hydrolysis and Sol-Gel Incorporation
CME hydrolyzes in tetraethyl orthosilicate (TEOS)-based sols, enabling calcium integration into silica networks:
Reaction with TEOS :
Mechanism :
- Hydrolysis of CME releases Ca²⁺ ions, which integrate into the silica matrix during gelation .
- This occurs at ≤60°C , preserving organic components (e.g., polymers) in hybrids .
Impact on Material Properties :
Property | CME-Containing Hybrids | Ca-Free Hybrids | Source |
---|---|---|---|
Compressive Strength | 0.90 ± 0.23 MPa | 0.36 ± 0.14 MPa | |
Modulus of Toughness | 0.22 ± 0.04 MPa | 0.06 ± 0.01 MPa |
Reactivity with Phosphate Precursors
CME reacts with triethyl phosphate (TEP) to form calcium phosphate phases in bioactive materials:
Reaction :
Outcomes :
- Forms apatite layers in simulated body fluid (SBF) within 3 days .
- Enhances osteogenic properties for bone regeneration .
Thermal Decomposition
CME decomposes upon calcination to form calcium oxide (CaO):
Reaction :
Conditions :
- Temperature : 1,050°C for 10–12 hours .
- Application : Quantification of CME concentration via gravimetric analysis .
Role in Hybrid Material Formation
CME enhances hybrid scaffold properties through ionic interactions:
- Ionic Bonding : Ca²⁺ from CME interacts with carboxylate groups in PCL-diCOOH, improving mechanical strength .
- Bioactivity : Hybrids with 30 mol.% Ca exhibit stable strain (~50%) and hydroxyapatite formation in SBF .
Comparative Performance :
Calcium Source | Compressive Strength (MPa) | Apatite Formation Time |
---|---|---|
CME | 0.90 ± 0.23 | 3 days |
Calcium Hydroxide | 0.55 ± 0.08 | 7 days |
Calcium Ethoxide | 0.45 ± 0.10 | 5 days |
Data sourced from |
Stability and Reactivity Considerations
Scientific Research Applications
Biomedical Applications
Bone Regeneration Scaffolds
CME has been utilized in the development of bioactive glass scaffolds for bone regeneration. When incorporated into silica networks, CME enhances mechanical properties and bioactivity. Studies have shown that scaffolds made with CME exhibit improved compressive strength and toughness compared to those made with traditional calcium salts. For instance, a hybrid scaffold with a 60:40 tetraethyl orthosilicate (TEOS):CME molar ratio achieved a compressive strength of 60 MPa and a strain to failure of 55% .
Cell Viability and Biocompatibility
Research indicates that scaffolds incorporating CME support cell viability and proliferation. For example, extracts from SiO₂–CaO/poly(γ-glutamic acid) hybrids demonstrated non-toxicity to human mesenchymal stem cells (hMSCs) and promoted cell growth over a week . In vitro studies confirmed that these materials facilitated hydroxyapatite formation, crucial for bone integration .
Material Science Applications
Sol-Gel Process for Glass Synthesis
CME is employed as a precursor in sol-gel processes to synthesize bioactive glasses. The use of CME allows for the incorporation of calcium into the silica network at lower temperatures (below 60 °C), which is advantageous for preserving the integrity of polymer components in hybrid materials . The resulting glasses exhibit enhanced bioactivity, attributed to the formation of hydroxyapatite upon exposure to simulated body fluid .
3D Printing of Hybrid Materials
In additive manufacturing, CME has been explored as an alternative calcium source to improve the mechanical properties and printability of hybrid inks. Research indicates that using CME in 3D printing enhances the final structure's mechanical properties, achieving an optimal stress at failure of 0.55 MPa with a toughness modulus of 0.13 MPa . This adaptability allows for the creation of scaffolds with interconnected pore networks that support tissue ingrowth.
Case Studies
Study | Application | Findings |
---|---|---|
Tallia et al. (2022) | Bone regeneration scaffolds | Achieved compressive strength of 60 MPa with CME incorporation. |
Valliant & Jones (2011) | Sol-gel bioactive glasses | CME allowed calcium incorporation at low temperatures, enhancing bioactivity. |
Yu et al. (2012) | Hybrid scaffold development | Demonstrated improved mechanical properties and apatite formation in scaffolds containing CME. |
Mechanism of Action
calcium methoxyethoxide exerts its effects through its interaction with calcium ion channels and signaling pathways. It can modulate calcium levels within cells, influencing various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity . The compound’s ability to release calcium ions makes it a valuable tool in studying calcium-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
Calcium methoxide: Similar in structure but lacks the methoxyethanol group.
Calcium ethoxide: Contains an ethoxide group instead of methoxyethanol.
Calcium isopropoxide: Features an isopropoxide group instead of methoxyethanol.
Uniqueness
calcium methoxyethoxide is unique due to its methoxyethanol group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other calcium alkoxides may not be as effective .
Biological Activity
Calcium methoxyethoxide (CME) has emerged as a significant compound in the field of biomaterials, particularly for applications in bone regeneration and tissue engineering. This article explores its biological activity, synthesis methods, and the implications of its use in various biomedical applications.
CME is an alkoxide of calcium that serves as a precursor for synthesizing bioactive materials. Its unique properties facilitate the incorporation of calcium into silicate networks, promoting bioactivity and mechanical strength in hybrid materials. The compound's ability to release calcium ions in physiological conditions enhances osteogenic activity, making it a valuable component in regenerative medicine.
Synthesis of this compound
The synthesis of CME typically involves the reaction of calcium metal with methanol. A common method includes:
- Materials : Calcium metal and methanol.
- Procedure : React 2 g of calcium with 48 mL of methanol under controlled conditions to form CME .
This process yields a compound that can be incorporated into various matrices to enhance their bioactivity.
Biological Activity
CME exhibits several biological activities that are crucial for its application in bone regeneration:
- Calcium Ion Release : CME facilitates the controlled release of calcium ions, which are essential for stimulating osteoblast activity and promoting bone mineralization .
- Bioactivity : When incorporated into silicate networks, CME contributes to the formation of hydroxyapatite (HA) upon immersion in simulated body fluid (SBF), demonstrating its bioactive potential .
Table 1: Biological Properties of this compound
Property | Description |
---|---|
Calcium Ion Release | Stimulates osteoblast proliferation and differentiation |
Hydroxyapatite Formation | Enhances bioactivity in SBF |
Cytotoxicity | Non-toxic to human mesenchymal stem cells |
Mechanical Strength | Increases toughness and stress resistance in hybrid materials |
Case Studies
- 3D Printed Hybrid Scaffolds : A study demonstrated that scaffolds made with CME exhibited superior mechanical properties compared to those without calcium. The scaffolds achieved a compressive strength of 60 MPa, significantly higher than the 3 MPa observed in control samples . This indicates the potential for CME-enhanced materials in load-bearing applications.
- Bioactive Glasses : Research involving sol-gel derived bioactive glasses showed that incorporating CME resulted in improved bioactivity through the formation of HA. The glasses exhibited excellent biocompatibility with MG63 osteosarcoma cells, supporting cell viability and proliferation .
- Hybrid Materials : In another study, CME was used to create hybrids with poly(γ-glutamic acid) and silica, which demonstrated significant apatite formation after immersion in SBF. This suggests that CME not only enhances mechanical properties but also promotes biological functions necessary for bone regeneration .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of CME:
- Cellular Response : The presence of calcium from CME has been shown to enhance cell attachment and spreading on hybrid materials, which is critical for tissue integration .
- Degradation Behavior : The degradation rates of CME-containing hybrids were favorable, allowing for gradual release of bioactive ions while maintaining structural integrity during the healing process .
- Osteogenic Differentiation : The dissolution products from CME-containing materials have been linked to enhanced osteogenic differentiation pathways in stem cells, further supporting its role as a beneficial additive in biomaterials .
Q & A
Basic Research Questions
Q. What is the optimal synthesis protocol for calcium methoxyethoxide in sol-gel bioactive glass preparation?
this compound is synthesized by reacting calcium metal grains with 2-methoxyethanol under argon at 80°C for 24 hours. The mixture is centrifuged (8000 rpm, 5 min) to yield a clear solution, and solid content is measured by heating to 105°C for 2 hours. This precursor is then combined with tetraethyl orthosilicate (TEOS) and phytic acid in ethanol to form a homogeneous sol, critical for bioactive coatings on implants .
Q. Why is this compound preferred over calcium nitrate in sol-gel glass synthesis?
this compound enables ambient-temperature hydrolysis and condensation with TEOS, integrating calcium directly into the silicate network without requiring high-temperature calcination (≥600°C). This contrasts with calcium nitrate, which often leads to inhomogeneous Ca distribution due to solubility issues in pore liquor during drying .
Q. How does this compound improve homogeneity in bioactive glass synthesis?
As an alkoxide precursor, this compound reacts uniformly with silica precursors under acidic or basic catalysis, minimizing phase separation. Its compatibility with organic solvents (e.g., ethanol) ensures better dispersion in hybrid sol-gel systems compared to ionic salts like CaCl₂ or Ca(NO₃)₂ .
Advanced Research Questions
Q. What mechanisms underlie the pH-dependent incorporation of this compound into silica networks?
At pH > 2, this compound undergoes controlled hydrolysis, forming Si–O–Ca bonds during condensation. Alkaline conditions accelerate gelation, while acidic conditions slow hydrolysis, allowing finer tuning of network porosity and Ca²⁺ release rates. This pH sensitivity is critical for designing bioactive glasses with tailored degradation profiles .
Q. How does this compound influence the bioactivity of gelatin–bioactive glass nanocomposites?
Studies show that this compound-derived glasses exhibit superior apatite-forming ability in simulated body fluid (SBF) due to homogeneous Ca²⁺ distribution. When combined with gelatin, these nanocomposites enhance osteoblast adhesion and proliferation compared to Ca(NO₃)₂-based composites, as nitrate residues can inhibit cell viability .
Q. What challenges arise when scaling sol-gel processes using this compound?
The rapid gelation of calcium alkoxides necessitates precise control over reaction kinetics. For example, adding this compound to TEOS/phytic acid mixtures requires staggered mixing (e.g., 2 h pre-stirring before Ca addition) to avoid premature gelation. Scaling also demands rigorous argon purging to prevent oxidation .
Q. How is this compound utilized in catalytic membrane reactors?
In oxidative methane coupling, this compound serves as a co-precursor with strontium/zirconium alkoxides to fabricate porous alumina-supported membranes. These membranes require sealing at ≤200°C to maintain structural integrity, highlighting the precursor’s role in low-temperature catalyst synthesis .
Q. Methodological Considerations
- Purity Control : Centrifugation (8000 rpm) after synthesis removes unreacted Ca metal, ensuring a contaminant-free sol .
- Homogeneity Validation : Solid content analysis (105°C drying) and FTIR spectroscopy confirm consistent Ca incorporation .
- Bioactivity Testing : Soak composites in SBF for 7–14 days; monitor hydroxyapatite formation via SEM-EDS or XRD .
Properties
IUPAC Name |
calcium;2-methoxyethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ca/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPISIUOJVZBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109-86-4 (Parent) | |
Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10890813 | |
Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28099-67-4 | |
Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium 2-methoxyethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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